molecular formula C14H9NO2 B1620488 2-(3-cyanophenyl)benzoic Acid CAS No. 107916-96-1

2-(3-cyanophenyl)benzoic Acid

Cat. No.: B1620488
CAS No.: 107916-96-1
M. Wt: 223.23 g/mol
InChI Key: GWQJJXUNSIGDAC-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)benzoic Acid is an organic compound that features a benzoic acid moiety substituted with a cyanophenyl group at the second position

Mechanism of Action

    Target of Action

    Benzoic acid derivatives often target enzymes or receptors in the body, interacting with them to produce a biological effect . .

    Mode of Action

    The mode of action of benzoic acid derivatives can vary widely depending on the specific compound and its targets . Without specific information on “2-(3-cyanophenyl)benzoic Acid”, it’s difficult to say exactly how this compound interacts with its targets.

    Biochemical Pathways

    Benzoic acid is predominately biosynthesized using shikimate and the core phenylpropanoid pathways . .

    Pharmacokinetics

    The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Benzoic acid derivatives can have varied pharmacokinetic properties . Without specific information, it’s difficult to outline the ADME properties of “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanophenyl)benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Cyanophenyl)benzoic Acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3-Cyanophenyl)benzoic Acid is unique due to the presence of both the benzoic acid and cyanophenyl moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

2-(3-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJJXUNSIGDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374087
Record name 2-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107916-96-1
Record name 2-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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